molecular formula C33H35N7Na2O15S3 B12756390 Einecs 280-764-1 CAS No. 83763-76-2

Einecs 280-764-1

Cat. No.: B12756390
CAS No.: 83763-76-2
M. Wt: 911.8 g/mol
InChI Key: INGGODFHZXMFNA-UHFFFAOYSA-L
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Description

EINECS 280-764-1 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU before 1981. EINECS compounds are prioritized for toxicity and environmental risk assessments, often leveraging computational methods like Quantitative Structure-Activity Relationships (QSARs) to fill data gaps .

Properties

CAS No.

83763-76-2

Molecular Formula

C33H35N7Na2O15S3

Molecular Weight

911.8 g/mol

IUPAC Name

disodium;2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]azaniumylideneamino]-3-sulfonatophenyl]benzo[e]benzotriazole-4,7-disulfonate

InChI

InChI=1S/C27H22N6O12S3.C6H15NO3.2Na/c1-14(34)24(27(35)28-19-5-3-4-6-21(19)45-2)30-29-20-10-7-16(13-22(20)47(39,40)41)33-31-25-18-9-8-17(46(36,37)38)11-15(18)12-23(26(25)32-33)48(42,43)44;8-4-1-7(2-5-9)3-6-10;;/h3-13,24H,1-2H3,(H,28,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);8-10H,1-6H2;;/q;;2*+1/p-2

InChI Key

INGGODFHZXMFNA-UHFFFAOYSA-L

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1OC)[NH+]=NC2=C(C=C(C=C2)N3N=C4C5=C(C=C(C=C5)S(=O)(=O)[O-])C=C(C4=N3)S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)N(CCO)CCO.[Na+].[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Einecs 280-764-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride . The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

Einecs 280-764-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrially, this compound is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of Einecs 280-764-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby influencing biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarity and Read-Across Approaches

EINECS compounds are frequently compared using structural similarity metrics. For example, the Tanimoto index (based on PubChem 2D fingerprints) identifies analogs with ≥70% similarity, enabling Read-Across Structure-Activity Relationships (RASAR) for toxicity predictions. A study demonstrated that 1,387 labeled chemicals from REACH Annex VI Table 3.1 could cover 33,000 unlabeled EINECS compounds via structural analogs, highlighting the efficiency of similarity networks .

Physicochemical Property Space

The physicochemical space of EINECS compounds is compared using parameters like hydrophobicity (log Kow) and bioavailability. In Figure 7 of the ERGO project, 28 reference substances covered significant portions of the EINECS domain in bioavailability-related properties, suggesting that EINECS 280-764-1 could be evaluated within this framework . Key properties for comparison might include:

Property Typical Range for EINECS Compounds Relevance to this compound
log Kow -4 to 8 Predicts bioaccumulation
Water solubility 0.001–1,000 mg/L Affects environmental fate
Molecular weight 50–800 g/mol Influences bioavailability

Toxicity Prediction and Model Applicability

For instance, models trained on chlorinated alkanes and mononitrobenzenes covered only 0.7% of EINECS chemicals, with broader applicability hindered by insufficient structural diversity . This compound’s toxicity predictions would depend on its similarity to training sets; if it falls outside the applicability domain (e.g., lacking analogs in datasets like REACH Annex VI), experimental testing may be required .

Data Gaps and Regulatory Challenges

This compound exemplifies the broader challenges in EU chemical regulation:

  • Coverage Limitations : Machine learning models using 1,387 labeled chemicals achieved broad coverage but excluded outliers in physicochemical space .
  • Speciation Needs : Like arsenic compounds, this compound’s risk assessment may require speciation data to avoid overestimating toxicity if it exists in less toxic forms .
  • QSAR Limitations : Only 54% of EINECS chemicals are classifiable into QSAR-ready groups, leaving many (e.g., botanical extracts) needing alternative methods .

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